

"Methyl 4-(bromomethyl)-2-methoxybenzoate" solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-(bromomethyl)-2-methoxybenzoate
Cat. No.:	B1366345

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **Methyl 4-(bromomethyl)-2-methoxybenzoate**

Introduction

Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS RN: 74733-27-0) is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.^{[1][2]} Its structure incorporates a reactive benzylic bromide, a methyl ester, and a methoxy group, making it a versatile intermediate for constructing complex molecular architectures.^[3] The primary utility of this reagent lies in its capacity as an alkylating agent, where the bromomethyl group serves as a key electrophilic site for forming new carbon-carbon and carbon-heteroatom bonds.^[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability characteristics of **Methyl 4-(bromomethyl)-2-methoxybenzoate**. Understanding these parameters is critical for designing robust synthetic routes, ensuring reproducible experimental outcomes, and establishing appropriate storage and handling protocols to maintain the compound's integrity.

Core Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-(bromomethyl)-2-methoxybenzoate** is presented below. This data provides a foundational understanding of the molecule's physical nature.

Property	Value	Source(s)
IUPAC Name	methyl 4-(bromomethyl)-2-methoxybenzoate	[1]
CAS Number	74733-27-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1] [2]
Molecular Weight	259.10 g/mol	[1] [2]
Appearance	Reported as an oily product in synthesis	[2]
Synonyms	4-Carbomethoxy-3-methoxybenzyl bromide, Benzoic acid, 4-(bromomethyl)-2-methoxy-, methyl ester	[1]

Solubility Profile

The solubility of **Methyl 4-(bromomethyl)-2-methoxybenzoate** is governed by the interplay of its polar ester and ether functionalities with its largely nonpolar aromatic backbone. While quantitative solubility data for this specific isomer is not widely published, a reliable profile can be established based on the known solubility of structurally similar compounds and fundamental chemical principles.

Theoretical Assessment and Analog-Based Data

The molecule's structure suggests it will be most soluble in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions. Its solubility in water is expected to be very low.

Data from a closely related isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7), provides a strong predictive basis for the solubility of the target compound.[\[5\]](#) This analog is reported to be:

- Very soluble in N,N-Dimethylformamide (DMF)

- Soluble in methanol
- Sparingly soluble in glacial acetic acid
- Very slightly soluble in chloroform
- Practically insoluble in water.[\[5\]](#)

Another related compound, Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3), is highly soluble in ethanol and ether but has low solubility in water.[\[6\]](#)

Based on this information, the following profile can be predicted:

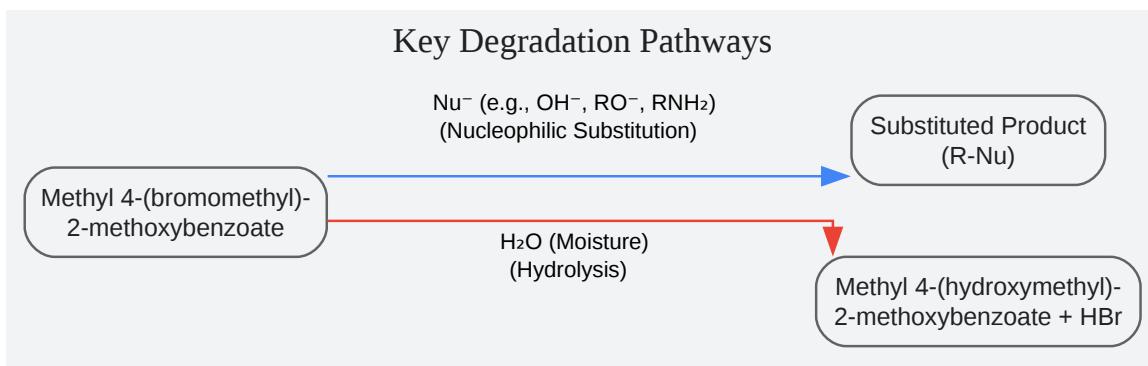
Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMF, DMSO, Acetonitrile (ACN)	High	Strong dipole-dipole interactions with the ester and methoxy groups.
Ethers	Tetrahydrofuran (THF), Diethyl Ether	High	Good balance of polarity to solvate the molecule without reacting.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Effective at solvating the aromatic ring and alkyl halide.
Alcohols	Methanol, Ethanol	Moderate to High	Capable of hydrogen bonding with the ester and ether oxygens, but potential for slow solvolysis (see Stability section).
Nonpolar	Hexanes, Toluene	Low to Moderate	Toluene may offer better solubility due to π -stacking with the benzene ring. Hexanes are likely poor solvents.
Aqueous	Water, Buffers	Very Low / Insoluble	The large hydrophobic aromatic ring and the compound's overall low polarity limit aqueous solubility. The compound is also hydrolytically unstable. ^[7]

Protocol for Experimental Solubility Determination

To ensure accuracy for specific applications, direct experimental verification of solubility is recommended.

Objective: To quantitatively determine the solubility of **Methyl 4-(bromomethyl)-2-methoxybenzoate** in a chosen solvent at a specific temperature.

Methodology: Gravimetric Analysis


- **Preparation:** Add an excess amount of the compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The presence of undissolved solid is essential.
- **Equilibration:** Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the solution is saturated. This step is critical for achieving thermodynamic equilibrium.
- **Separation:** Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transferring any solid particles.
- **Solvent Evaporation:** Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent under a stream of inert gas (e.g., nitrogen) or using a vacuum centrifuge.
- **Quantification:** Once the solvent is fully evaporated, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.
- **Calculation:** Express the solubility in desired units (e.g., mg/mL or mol/L).

Stability and Degradation Pathways

The stability of **Methyl 4-(bromomethyl)-2-methoxybenzoate** is primarily dictated by the high reactivity of its benzylic bromide moiety. This functional group is a potent electrophile and is susceptible to degradation under various conditions.

Core Reactivity: The Benzylic Bromide

The carbon-bromine bond at the benzylic position is the most labile site in the molecule. It readily participates in nucleophilic substitution reactions. This reactivity is enhanced by the adjacent benzene ring, which can stabilize the transition states of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic system.[8][9][10] This inherent reactivity makes the compound an excellent synthetic building block but also renders it sensitive to nucleophiles.

[Click to download full resolution via product page](#)

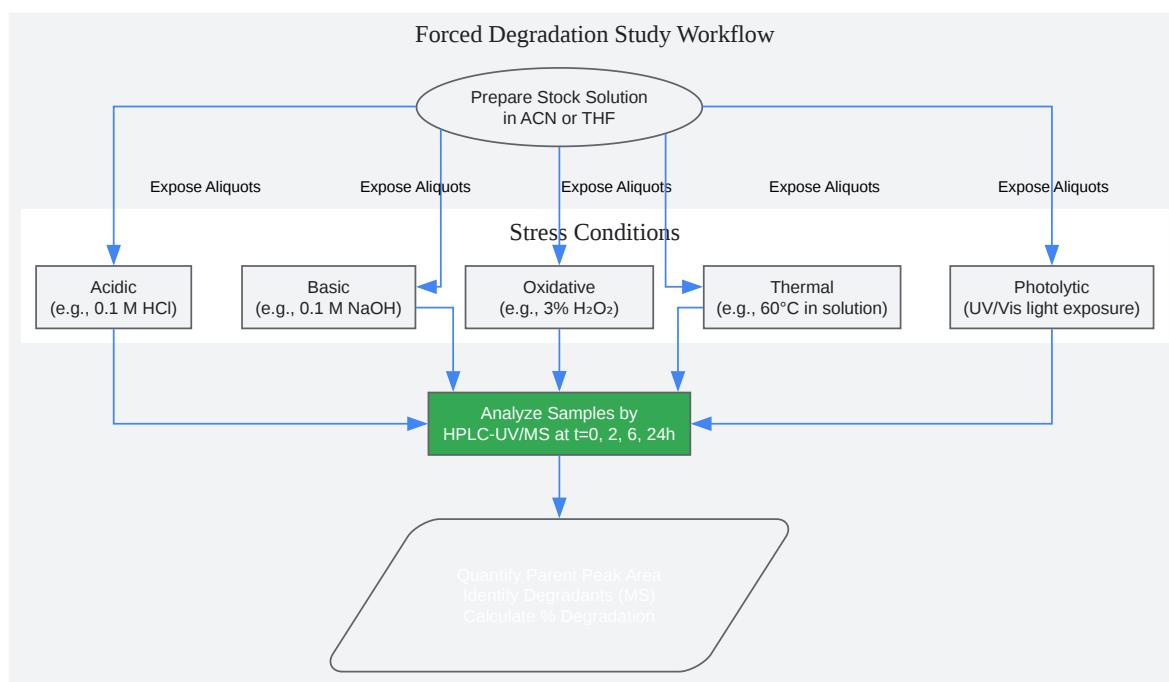
Caption: Primary degradation pathways for the title compound.

Key Factors Influencing Stability

- **Hydrolytic Instability:** This is the most common degradation pathway. Like benzyl bromide, the compound is expected to react with water, even atmospheric moisture, to undergo hydrolysis.[7] This reaction yields the corresponding benzyl alcohol (Methyl 4-(hydroxymethyl)-2-methoxybenzoate) and hydrogen bromide (HBr). The liberated HBr can further catalyze the degradation of the ester or other sensitive functional groups.
- **pH Sensitivity:** The compound is most stable in anhydrous, neutral, or slightly acidic conditions. In basic or alkaline media, nucleophiles such as hydroxide (OH^-) will rapidly attack the electrophilic benzylic carbon, leading to fast decomposition.
- **Photochemical Instability:** The synthesis of benzylic bromides often involves free-radical bromination initiated by UV or visible light.[2] This indicates that the C-Br bond is susceptible

to homolytic cleavage upon exposure to light, which can initiate radical-mediated side reactions. Therefore, the compound should be rigorously protected from light.

- Thermal Stability: While specific decomposition temperature data is unavailable, benzylic halides can be thermally labile. Elevated temperatures will accelerate the rates of all potential degradation reactions, including hydrolysis and nucleophilic substitution. Storage at reduced temperatures is essential.


Recommended Handling and Storage

To preserve the quality and reactivity of **Methyl 4-(bromomethyl)-2-methoxybenzoate**, the following protocols are mandatory:

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Keep in a cool, dark, and dry place. Refrigeration at 2-8°C is highly recommended.[11]
- Handling:
 - All manipulations should be performed in a well-ventilated chemical fume hood.
 - Use personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The compound is classified as an irritant and may cause skin and serious eye irritation.[1]
 - When using in reactions, always use dry glassware and anhydrous solvents to prevent hydrolysis.
 - Avoid exposure to light, heat, and incompatible materials (e.g., strong bases, nucleophiles, and oxidizing agents).

Workflow for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of a compound and identify its likely degradation products. An HPLC-based method is ideal for this purpose.

[Click to download full resolution via product page](#)

Caption: HPLC-based workflow for a forced degradation study.

Protocol 2: HPLC-Based Forced Degradation Study

- Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound from potential impurities and degradants. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[12]
- Stock Solution: Prepare a stock solution of the compound in a suitable non-reactive solvent, such as acetonitrile.

- Stress Conditions: Expose aliquots of the stock solution to the following conditions:
 - Acidic: Add HCl to a final concentration of 0.1 M.
 - Basic: Add NaOH to a final concentration of 0.1 M.
 - Oxidative: Add H₂O₂ to a final concentration of 3%.
 - Thermal: Incubate a sample at an elevated temperature (e.g., 60°C).
 - Photolytic: Expose a sample to a controlled source of UV and visible light in a photostability chamber.
- Time Points: Analyze samples from each stress condition, along with an unstressed control, at various time points (e.g., 0, 2, 6, 24 hours).
- Analysis: Use the developed HPLC-UV method to quantify the peak area of the parent compound. If connected to a mass spectrometer (MS), analyze the new peaks that appear to identify the mass of degradation products.
- Interpretation: Calculate the percentage of degradation under each condition. This data will definitively map the compound's liabilities. The primary hydrolysis product, Methyl 4-(hydroxymethyl)-2-methoxybenzoate, is the most anticipated degradant in the acidic, basic, and thermal samples.

Conclusion

Methyl 4-(bromomethyl)-2-methoxybenzoate is a highly valuable synthetic intermediate whose utility is directly linked to the reactivity of its benzylic bromide group. This reactivity, however, necessitates a thorough understanding of its stability. The compound exhibits good solubility in a range of common organic solvents but is highly susceptible to degradation by moisture (hydrolysis), basic conditions (nucleophilic substitution), and light (photolysis). Strict adherence to anhydrous handling techniques and proper storage conditions—under an inert atmosphere, refrigerated, and protected from light—is paramount to ensuring its integrity and achieving successful, reproducible results in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(bromomethyl)-2-methoxybenzoate | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-(bromomethyl)-2-methoxybenzoate | 74733-27-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Bromomethyl)benzoate | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Methyl 2-(bromomethyl)-4-methoxybenzoate CAS#: 15365-25-0 [amp.chemicalbook.com]
- 12. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. ["Methyl 4-(bromomethyl)-2-methoxybenzoate" solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1366345#methyl-4-bromomethyl-2-methoxybenzoate-solubility-and-stability\]](https://www.benchchem.com/product/b1366345#methyl-4-bromomethyl-2-methoxybenzoate-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com